氧化氯拉菲

描述

氧化氯拉芬是一种吩嗪类微生物代谢产物,已在多种细菌中发现。 它以其抗癌、抗菌和抗真菌活性而闻名 . 该化合物是从聚集泛菌中分离出来的,聚集泛菌是土壤中天然存在的 .

科学研究应用

氧化氯拉芬具有广泛的科学研究应用,包括:

化学: 它被用作合成其他吩嗪衍生物的前体。

生物学: 研究氧化氯拉芬在微生物相互作用中的作用及其对各种生物系统的影响。

医学: 由于其抗癌、抗菌和抗真菌特性,氧化氯拉芬正在被研究以用于潜在的治疗应用。

作用机制

氧化氯拉芬通过多种机制发挥其作用。它会导致细胞膜损伤,导致细胞凋亡增加和乳酸脱氢酶泄漏。它还会增加细胞色素 c 蛋白的产生,细胞色素 c 蛋白在凋亡途径中发挥作用。 此外,氧化氯拉芬诱导细胞周期在 G1 期停滞并诱导亚 G1 期 .

生化分析

Biochemical Properties

Oxychlororaphine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is cytotoxic to A549, HeLa, and SW480 cancer cells, with IC50 values ranging from 32 to 40 μM . Oxychlororaphine halts the cell cycle at the G1 phase and induces apoptosis in A549 cells . It is also active against Streptomyces bacteria and several pathogenic fungi, including T. mentagrophytes, E. floccosum, C. albicans, M. audouini, and B. dermatitidis .

Cellular Effects

Oxychlororaphine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It induces apoptosis in A549 cells by halting the cell cycle at the G1 phase . This compound is cytotoxic to several cancer cell lines, including A549, HeLa, and SW480 . Additionally, Oxychlororaphine exhibits antibacterial and antifungal activities, affecting the growth and survival of various bacterial and fungal species .

Molecular Mechanism

The molecular mechanism of Oxychlororaphine involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. Oxychlororaphine exerts its effects by binding to specific enzymes and proteins, leading to the inhibition of cell cycle progression and induction of apoptosis . It also interacts with phenazine pigments, which are known to have antimicrobial properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxychlororaphine change over time. The compound is stable at -20°C and has a shelf life of at least four years . Over time, Oxychlororaphine continues to exhibit its cytotoxic effects on cancer cells and antimicrobial activities against bacteria and fungi . Long-term studies have shown that Oxychlororaphine maintains its biological activity and stability under controlled conditions .

Dosage Effects in Animal Models

The effects of Oxychlororaphine vary with different dosages in animal models. At lower doses, Oxychlororaphine exhibits cytotoxic effects on cancer cells and antimicrobial activities against bacteria and fungi . At higher doses, it may cause toxic or adverse effects. Studies have shown that the compound is effective at concentrations ranging from 12.5 to 50 ppm .

Metabolic Pathways

Oxychlororaphine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . The compound’s interaction with phenazine pigments also plays a role in its metabolic activity .

Transport and Distribution

Oxychlororaphine is transported and distributed within cells and tissues through specific transporters and binding proteins. Its distribution is influenced by factors such as blood perfusion, tissue binding, and membrane permeability . Oxychlororaphine’s localization and accumulation within cells are critical for its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of Oxychlororaphine is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The compound’s localization within the cell influences its interaction with biomolecules and its overall biological activity .

准备方法

合成路线和反应条件

氧化氯拉芬可以通过多种方法合成。一种常见的方法涉及使用吩嗪-1-羧酸作为前体。 合成通常涉及在受控条件下对吩嗪-1-羧酸进行氯化,以生成氧化氯拉芬 .

工业生产方法

氧化氯拉芬的工业生产涉及使用聚集泛菌等细菌进行大规模发酵工艺。细菌在特定条件下培养,以最大限度地提高氧化氯拉芬的产量。 然后使用各种色谱技术提取和纯化该化合物 .

化学反应分析

反应类型

氧化氯拉芬会经历几种类型的化学反应,包括:

氧化: 氧化氯拉芬可以被氧化形成各种氧化衍生物。

还原: 它也可以进行还原反应,以产生该化合物的还原形式。

常用试剂和条件

氧化氯拉芬反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在受控温度和 pH 条件下进行,以确保获得所需产物 .

主要形成的产物

相似化合物的比较

类似化合物

一些与氧化氯拉芬相似的化合物包括:

- 吩嗪-1-羧酸

- 绿脓菌素

- 1-羟基吩嗪

独特性

氧化氯拉芬的独特性在于其广谱抗菌活性及其诱导癌细胞凋亡的能力。 其多样的生物活性使其成为各种研究和工业应用的宝贵化合物 .

属性

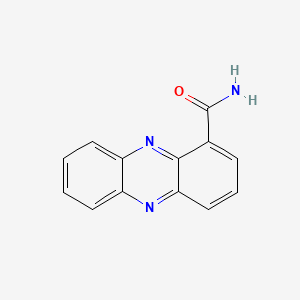

IUPAC Name |

phenazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c14-13(17)8-4-3-7-11-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZYYKDXZKFBQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203545 | |

| Record name | 1-Phenazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-89-0 | |

| Record name | 1-Phenazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenazinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

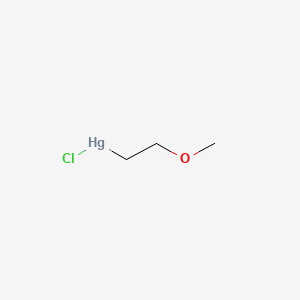

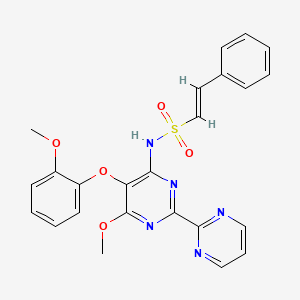

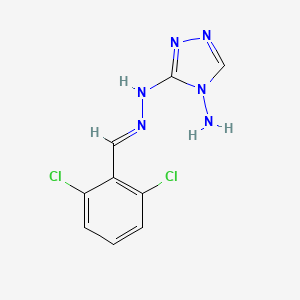

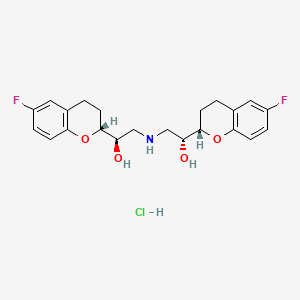

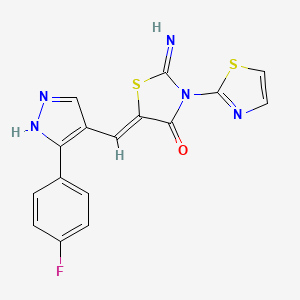

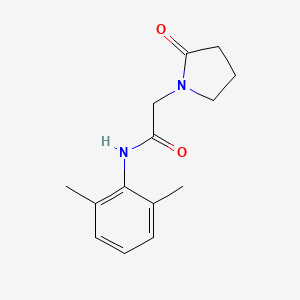

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main phenazine pigments produced by Pseudomonas aeruginosa Mac 436, and what is their significance?

A1: Pseudomonas aeruginosa Mac 436 simultaneously produces three key phenazine pigments: pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine. [] These pigments exhibit antibacterial and antifungal properties, contributing to the bacterium's competitive advantage in certain environments. []

Q2: What evidence suggests that pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine might share a common biosynthetic pathway in Pseudomonas aeruginosa Mac 436?

A2: Research using 14C-labelled substrates revealed that when Pseudomonas aeruginosa Mac 436 was supplied with these substrates, the labelled carbon was incorporated into all three pigments, albeit in varying amounts. [] This finding suggests a shared biosynthetic route, though variations in incorporation rates indicate potential complexities and branching points in the pathway. []

Q3: Which carbon sources proved most effective for the biosynthesis of pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine in Pseudomonas aeruginosa Mac 436?

A3: Glycerol-1,3-14C and glycerol-2-14C proved to be the most readily incorporated carbon sources for the biosynthesis of all three phenazine pigments. [] Shikimic-1,6-14C acid showed moderate incorporation, while glucose and various other organic acids demonstrated significantly lower incorporation rates. []

Q4: What major biosynthetic pathway is implicated in the production of these phenazine pigments based on the carbon source utilization studies?

A4: The relatively higher incorporation of shikimic acid compared to glucose and other tested organic acids suggests that the shikimic acid pathway is likely involved in the biosynthesis of pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine. []

Q5: How do researchers typically separate and quantify pyocyanine, phenazine-1-carboxylic acid, and oxychlororaphine from bacterial cultures?

A5: Researchers have developed a specific scheme for the separation and quantification of these three phenazine pigments from bacterial culture liquors. [] While the specifics of this scheme aren't detailed in the provided abstracts, it likely involves a combination of chromatographic and spectroscopic techniques.

Q6: What is the significance of studying the antimicrobial activity of phenazine pigments like oxychlororaphine?

A6: Understanding the antimicrobial effects of oxychlororaphine and comparing it to other phenazine pigments like luteorin and phenazine-1-carboxylic acid can provide insights into their ecological roles and potential applications as biocontrol agents or even sources of novel antibiotic scaffolds. []

Q7: What research exists on the production of oxychlororaphine using alternative substrates or microbial strains?

A7: Studies have explored the production of phenazine-1-carboxylic acid and oxychlororaphine by Pseudomonas aeruginosa T359 using hydrocarbons as a substrate. [] Additionally, research has investigated the production of these pigments by Pseudomonas aeruginosa T359 and its amide. [, ] This suggests the possibility of optimizing pigment production using different substrates and microbial strains.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)